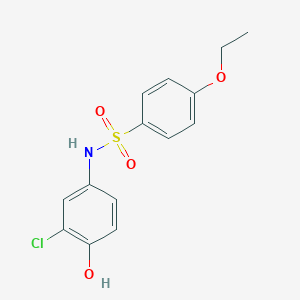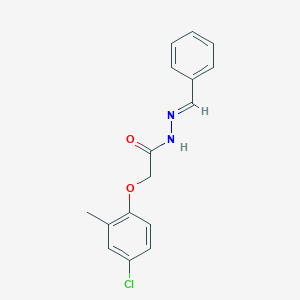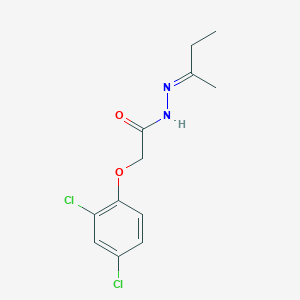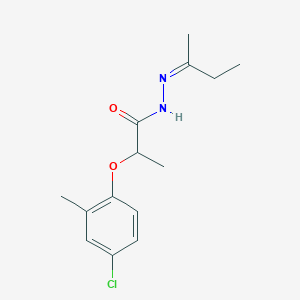
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CBNP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one works by inhibiting the activity of enzymes involved in cellular processes such as DNA replication and protein synthesis. It also inhibits the activity of certain receptors in the brain that are involved in the formation of beta-amyloid plaques.
Biochemical and physiological effects:
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to induce apoptosis, or cell death, in cancer cells. It also reduces the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation. In the brain, 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted inhibition. However, its potency may also pose a limitation, as high concentrations of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one may be needed to achieve the desired effects. Additionally, further studies are needed to determine the optimal dosages and potential side effects of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one.
将来の方向性
Future research on 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one could explore its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Further studies could also investigate the optimal dosages and administration routes of 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one, as well as potential side effects. Additionally, research could focus on developing more efficient synthesis methods for 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one and its derivatives.
合成法
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 3-nitroaniline to form 4-(4-chlorobenzoyl)-3-nitroaniline. The nitro group is then reduced to an amino group using tin and hydrochloric acid. The resulting compound is then reacted with ethyl acetoacetate and sodium ethoxide to produce 4-(4-chlorobenzoyl)-3-amino-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one. The final step involves the hydrolysis of the ester group using sodium hydroxide to form 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one.
科学的研究の応用
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has shown potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its antibacterial and anti-inflammatory properties. Additionally, 4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
特性
製品名 |
4-(4-chlorobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C19H15ClN2O6 |
分子量 |
402.8 g/mol |
IUPAC名 |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H15ClN2O6/c20-13-6-4-11(5-7-13)17(24)15-16(21(8-9-23)19(26)18(15)25)12-2-1-3-14(10-12)22(27)28/h1-7,10,16,23-24H,8-9H2/b17-15- |
InChIキー |
UGVHQKPYVWUBIZ-ICFOKQHNSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CCO |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230177.png)
![3-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B230178.png)
![N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230179.png)

![4-[(4-Methylnaphthalen-1-yl)sulfonyl]morpholine](/img/structure/B230187.png)
![(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-acetic acid](/img/structure/B230193.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B230196.png)


![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)

